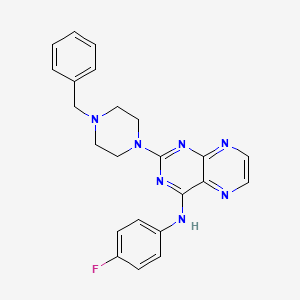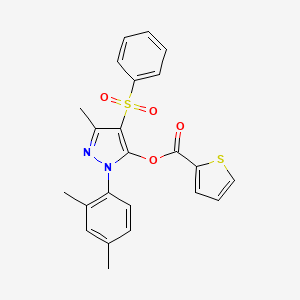
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at specific positions on the pyrimidin-4-amine scaffold. For instance, the paper discusses the synthesis of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines with different steric and electronic properties at the C-2 position . Although the exact synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is not detailed, similar synthetic strategies could be employed, such as the use of cyclohexylpiperazine substituents for dual cholinesterase inhibition and potency .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is characterized by the presence of intramolecular hydrogen bonds and supramolecular chains that contribute to the stability of the crystal structure . The molecular conformation and the interactions within the crystal lattice can be crucial for the biological activity of these compounds. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds like 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine can be inferred from studies on similar molecules. For example, the presence of a benzylpiperazine moiety can be associated with cholinesterase inhibition, while the substitution pattern on the pyrimidin-4-amine core can influence amyloid-β (Aβ) aggregation inhibition . The reactivity can also be predicted using DFT calculations, which provide information on the charge distribution and potential sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the solubility and stability of the compound . The electronic properties, such as the HOMO-LUMO energy gap, can be indicative of the compound's chemical reactivity and potential biological activity . The thermodynamic properties at different temperatures can also be calculated to understand the stability and reactivity of the compound under various conditions .
Scientific Research Applications
Intracellular Calcium Modulation
Research on substituted 1,4-benzoxazines, which bear similarities to the core structure of the chemical , has shown that compounds with specific amino side chains can modulate intracellular calcium levels. These compounds, especially those with homoveratrylamino moieties, exhibited potency in affecting calcium activity, suggesting their potential application in conditions where calcium signaling is implicated (Bourlot et al., 1998).
Anticancer Agents and Enzyme Inhibitors
New mono Mannich bases incorporating piperazines were synthesized to assess their cytotoxic and anticancer properties, as well as their inhibitory effects on human carbonic anhydrase I and II isoenzymes. Modifications in the amine part of these compounds, including structures related to the query compound, demonstrated selective cytotoxicity and significant enzyme inhibition, highlighting their potential in anticancer and enzyme inhibition therapies (Tuğrak et al., 2019).
Antitumor Properties
A study on novel antitumor 2-(4-aminophenyl)benzothiazoles, related in structure and function to the compound , indicated that amino acid prodrugs of these compounds have shown potent antitumor properties. These prodrugs are designed to improve water solubility and bioavailability, indicating the potential application of similar compounds in cancer therapy (Bradshaw et al., 2002).
Antimicrobial Activities
Research into eperezolid-like molecules, which are structurally related to the query compound, demonstrated significant antimicrobial activities. These activities include high anti-Mycobacterium smegmatis activity, suggesting potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, reflecting structural motifs common to the query compound, was synthesized as ligands for the histamine H4 receptor. These compounds, including modifications to core moieties and side chains, showed potential as anti-inflammatory and antinociceptive agents, highlighting the therapeutic potential in treating inflammation and pain (Altenbach et al., 2008).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNVWLGPFWIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)
![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)
![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)
![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)